Methyl 4,5-diamino-2,3-difluorobenzoate
Description
Methyl 4,5-diamino-2,3-difluorobenzoate is a fluorinated aromatic ester featuring amino and fluorine substituents at the 2,3,4,5 positions of the benzene ring. Its molecular formula is C₉H₈F₂N₂O₂, with a molecular weight of 228.17 g/mol. The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O under reflux conditions (75°C, 5–7 hours), followed by alkaline workup and extraction . The diamine intermediate is highly unstable, necessitating immediate use in subsequent reactions . Applications of this compound are primarily explored in pharmaceutical intermediates, leveraging its electron-withdrawing fluorine atoms and nucleophilic amino groups for targeted reactivity.
Properties
Molecular Formula |
C8H8F2N2O2 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
methyl 4,5-diamino-2,3-difluorobenzoate |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-8(13)3-2-4(11)7(12)6(10)5(3)9/h2H,11-12H2,1H3 |
InChI Key |
XESYTNQGDJIOKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Methyl Benzoate-Based Pesticides
Several methyl benzoate derivatives serve as sulfonylurea herbicides, differing in substituent patterns and biological activity:
| Compound Name | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| Triflusulfuron methyl ester | Triazine ring, trifluoroethoxy, sulfonylurea | C₁₄H₁₅F₃N₆O₆S | Herbicide (cereals) |
| Ethametsulfuron methyl ester | Ethoxy, methylamino, sulfonylurea | C₁₅H₁₈N₆O₆S | Herbicide (oilseed crops) |
| Target Compound | 2,3-Difluoro, 4,5-diamino | C₉H₈F₂N₂O₂ | Pharmaceutical intermediate |
Key Differences :
- Functional Groups: The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in analogs like triflusulfuron . Instead, its diamino and difluoro groups enhance reactivity in coupling reactions (e.g., peptide synthesis or heterocycle formation).
- Electronic Effects: Fluorine atoms at the 2,3-positions increase electron deficiency, while amino groups at 4,5-positions provide nucleophilic sites, contrasting with the electron-rich triazine rings in pesticides .
Comparison with Difluorobenzoic Acid Derivatives
Difluorobenzoic acid derivatives share structural motifs but differ in functionalization:
| Compound Name | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| 2,6-Difluorobenzoic acid | Carboxylic acid, 2,6-F | C₇H₄F₂O₂ | High acidity (pKa ~1.5) |
| Target Compound | Methyl ester, 2,3-F, 4,5-NH₂ | C₉H₈F₂N₂O₂ | Ester stability, basic NH₂ groups |
Key Differences :
- Acidity/Solubility : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives like 2,6-difluorobenzoic acid, enhancing lipid solubility .
- Reactivity: Amino groups enable nucleophilic substitution or condensation reactions, absent in non-aminated difluorobenzoates .
Comparison with Methyl 4,5-Diamino-3-Fluoro-2-(Phenylamino)Benzoate
A structurally similar compound, Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate (CAS 606144-42-7, C₁₄H₁₄FN₃O₂), differs in substitution:
| Feature | Target Compound | Phenylamino Analog |
|---|---|---|
| Substituents | 2,3-F; 4,5-NH₂ | 3-F; 2-(phenylamino); 4,5-NH₂ |
| Steric Hindrance | Low (small F atoms) | High (bulky phenylamino) |
| Electronic Effects | Electron-deficient ring | Electron-rich phenyl group |
Key Differences :
- Synthesis: The phenylamino analog requires additional coupling steps to introduce the aromatic amine, whereas the target compound’s fluorine substituents simplify synthesis .
- Applications: The phenylamino group may enhance binding to aromatic receptors (e.g., kinase inhibitors), while the target compound’s fluorines favor interactions with hydrophobic enzyme pockets .
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